6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the molecular formula C9H9ClO2 It is a member of the benzo[1,4]dioxine family, characterized by a chloromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the chloromethylation of 2,3-dihydro-benzo[1,4]dioxine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive and can alkylate nucleophilic centers such as thiol groups in proteins, leading to potential inhibition of enzyme activity. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein function.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromomethyl-2,3-dihydro-benzo[1,4]dioxine
- 6-Methyl-2,3-dihydro-benzo[1,4]dioxine
- 6-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine
Uniqueness
6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. The presence of the chlorine atom enhances the electrophilicity of the methyl group, making it more reactive towards nucleophiles. This property is particularly useful in synthetic chemistry and biochemical applications where selective alkylation is desired.
Properties
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARUWJZORCBAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411738 | |
Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26309-99-9 | |
Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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